[2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide
Overview
Description
[2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide is a chemical compound used in scientific research for its unique properties. It is a hydrobromide salt of [2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine, which is a psychoactive drug. However, Instead, it will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide.
Scientific Research Applications
Neurochemical Studies
[1] indicates that 2-(3-Methoxyphenyl)ethylamine hydrobromide has been utilized in neurochemical studies as a tool compound for investigating neurotransmitter systems in the brain.
Pharmacological Research
Studies, such as those mentioned in [2], have employed this compound in pharmacological research to explore its effects on neurotransmitter release, receptor binding, or other relevant mechanisms in the central nervous system.
Biomedical Applications
Research, as discussed in [3], suggests potential biomedical applications of 2-(3-Methoxyphenyl)ethylamine hydrobromide, including its use as a probe in studies related to neuropsychiatric disorders or as a precursor in the synthesis of novel therapeutic agents.
Chemical Synthesis
The compound has also been investigated for its utility in chemical synthesis, as mentioned in [4], where it serves as a building block for the creation of diverse molecules with potential biological activity.
Experimental Models
In experimental models, such as those described in [5], 2-(3-Methoxyphenyl)ethylamine hydrobromide has been employed to elucidate the underlying mechanisms of neurological phenomena, contributing to the development of new therapeutic strategies.
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2;/h3-8,11-12,18H,9-10,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQZWQMYIPFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-40-0 | |
Record name | Benzeneethanamine, 3-methoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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